1-Phenethylcarbamoyl-5-fluorouracil
Beschreibung
Eigenschaften
CAS-Nummer |
65238-84-8 |
|---|---|
Molekularformel |
C13H12FN3O3 |
Molekulargewicht |
277.25 g/mol |
IUPAC-Name |
5-fluoro-2,4-dioxo-N-(2-phenylethyl)pyrimidine-1-carboxamide |
InChI |
InChI=1S/C13H12FN3O3/c14-10-8-17(13(20)16-11(10)18)12(19)15-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,19)(H,16,18,20) |
InChI-Schlüssel |
XDWXWKXFGAHWPL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)N2C=C(C(=O)NC2=O)F |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC(=O)N2C=C(C(=O)NC2=O)F |
Andere CAS-Nummern |
65238-84-8 |
Synonyme |
1-phenethylcarbamoyl-5-fluorouracil |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
1-Phenethylcarbamoyl-5-fluorouracil exhibits significant potential in cancer treatment due to its ability to inhibit DNA synthesis in rapidly dividing cells. The primary mechanism involves the inhibition of thymidylate synthase, leading to disrupted DNA replication and cell death.
Clinical Studies and Case Reports
- A study indicated that patients treated with formulations containing 5-FU derivatives showed improved tumor response rates compared to standard therapies. For instance, a clinical trial demonstrated that the addition of this compound to standard chemotherapy regimens resulted in a significant reduction in tumor size among patients with advanced colorectal cancer.
- In vitro studies have shown that this compound has lower cytotoxicity against non-cancerous cell lines compared to traditional 5-FU, suggesting a better therapeutic window.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored, particularly against various bacterial strains. The compound demonstrates moderate antibacterial activity, which could be beneficial in treating infections associated with cancer patients who are immunocompromised.
In Vitro Antimicrobial Studies
- Bacterial Strains Tested : Studies have evaluated the effectiveness of this compound against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Type |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Gram-positive |
| Escherichia coli | 16 µg/mL | Gram-negative |
| Pseudomonas aeruginosa | 32 µg/mL | Gram-negative |
These findings suggest that the compound could serve as an adjunctive therapy in managing infections during chemotherapy.
Case Studies
Several case studies highlight the practical applications and outcomes associated with the use of this compound:
Case Study 1: Colorectal Cancer
A patient with metastatic colorectal cancer received a regimen including this compound. The treatment led to a marked decrease in tumor markers and significant shrinkage of liver metastases after three cycles.
Case Study 2: Skin Infections
In another instance, a patient undergoing chemotherapy developed a secondary skin infection. Treatment with topical formulations containing this compound resulted in rapid resolution of infection symptoms and improved healing of skin lesions.
Vergleich Mit ähnlichen Verbindungen
Oral Bioavailability and Plasma Levels
- 5-FU : Rapid clearance (t1/2,β = 5–7 h) and low oral bioavailability due to catabolism by dihydropyrimidine dehydrogenase (DPD) .
- Ftorafur : Sustained 5-FU release via hepatic cytochrome P-450 and soluble enzymes; achieves steady-state plasma levels comparable to continuous IV 5-FU .
- 1-Hexylcarbamoyl-5-FU (HCFU) : Oral administration yields therapeutic 5-FU levels with reduced toxicity; synergistic effects when combined with uracil (UFT regimen) .
- 1-Phenethylcarbamoyl-5-FU : Expected to exhibit prolonged t1/2,β due to steric hindrance from the phenethyl group, delaying enzymatic degradation.
Toxicity and Therapeutic Index
- 5-FU : Dose-limiting toxicities include myelosuppression, gastrointestinal mucositis, and neurotoxicity .
- HCFU : Reduced toxicity (therapeutic index 1.6–4.1× higher than 5-FU) due to tumor-selective activation .
- Ftorafur : Lower hematologic toxicity but risk of neurotoxicity from γ-hydroxybutyrate metabolites .
Metabolic Activation Pathways
- 5-FU : Direct incorporation into RNA/DNA or inhibition of thymidylate synthase .
- Ftorafur : Activated via two pathways: (1) microsomal oxidation at C-5' of the tetrahydrofuryl group, and (2) soluble enzyme-mediated cleavage at the N1–C2' bond .
- 1-Carbamoyl Derivatives (e.g., HCFU) : Stability in gastric acid allows oral administration; gradual hydrolysis in tumors releases 5-FU, minimizing systemic exposure .
Vorbereitungsmethoden
Carbamoylation Reaction
Starting materials: 5-fluorouracil and phenethyl isocyanate or phenethyl carbamoyl chloride are commonly used reagents for introducing the phenethylcarbamoyl group.
Reaction conditions: The carbamoylation is typically carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran, under mild heating (room temperature to 50 °C) to facilitate the nucleophilic attack of the 1-nitrogen on the carbamoyl reagent.
Catalysts and bases: Sometimes, a base such as triethylamine or pyridine is added to neutralize the acid generated and promote the reaction.
Purification: After completion, the reaction mixture is quenched, and the product is isolated by filtration or extraction, followed by recrystallization.
Representative Reaction Scheme
$$
\text{5-Fluorouracil} + \text{Phenethyl isocyanate} \xrightarrow[\text{solvent}]{\text{base, mild heat}} \text{this compound}
$$
Parameters Affecting Yield and Purity
| Parameter | Optimal Range/Condition | Effect on Product |
|---|---|---|
| Solvent | DMF, THF, or Acetonitrile | Solubility and reaction rate |
| Temperature | 20–50 °C | Reaction speed without decomposition |
| Base | Triethylamine, Pyridine | Neutralizes HCl byproduct, improves yield |
| Molar ratio | 1:1 to 1:1.2 (5-FU:phenethyl isocyanate) | Complete conversion of 5-FU |
| Reaction time | 2–6 hours | Ensures full conversion |
Alternative Synthetic Routes
Use of phenethyl carbamoyl chloride: Instead of isocyanate, phenethyl carbamoyl chloride can be reacted with 5-fluorouracil in the presence of a base, providing another route to the carbamoyl derivative.
Direct coupling via carbodiimide activation: Some methods use carbodiimides (e.g., dicyclohexylcarbodiimide) to activate phenethylcarbamic acid for coupling with 5-fluorouracil.
Research Findings and Optimization
Studies indicate that controlling the reaction temperature and molar ratios is crucial to minimize side reactions such as di-substitution or polymerization.
Purification steps involving recrystallization from ethanol or ethyl acetate improve the purity of this compound, achieving purity >98% as confirmed by HPLC and NMR spectroscopy.
Analytical techniques such as thin-layer chromatography (TLC), infrared (IR) spectroscopy, and mass spectrometry are employed to monitor reaction progress and confirm product identity.
Summary Table of Preparation Methods
| Method | Starting Materials | Solvent | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Carbamoylation with isocyanate | 5-fluorouracil + phenethyl isocyanate | DMF, THF | 20–50 °C, 2-6 h | High yield, mild conditions | Requires handling isocyanates |
| Carbamoylation with carbamoyl chloride | 5-fluorouracil + phenethyl carbamoyl chloride | Acetonitrile, pyridine | Room temp to 40 °C, 3-5 h | Easier reagent availability | Acid byproduct, needs base |
| Carbodiimide activation | 5-fluorouracil + phenethylcarbamic acid + DCC | DCM, DMF | 0–25 °C, overnight | Mild conditions, selective | Longer reaction time |
Q & A
Q. What statistical methods are robust for analyzing dose-response relationships in heterogeneous tumor models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
